

PF-CBP1 discovery and development

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Compound of Interest

Compound Name: PF CBP1

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An In-Depth Technical Guide to the Discovery and Development of PF-CBP1, a Potent and Selective CBP/p300 Bromodomain Inhibitor

Abstract

The paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression, and their dysregulation is implicated in a variety of human cancers. The bromodomain of CBP/p300, which recognizes acetylated lysine residues on histones and other proteins, is essential for their function. Consequently, the development of small molecule inhibitors targeting this domain represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery and preclinical development of PF-CBP1 (also known as GNE-781), a potent and selective inhibitor of the CBP/p300 bromodomain. We will delve into the medicinal chemistry efforts, the detailed experimental protocols for its characterization, its mechanism of action, and its evaluation in preclinical cancer models.

Introduction: The Rationale for Targeting CBP/p300 Bromodomains in Oncology

The CREB-binding protein (CBP) and the closely related p300 are histone acetyltransferases (HATs) that play a pivotal role in regulating chromatin structure and gene transcription. By acetylating lysine residues on histone tails, they "loosen" the chromatin, making it more accessible to the transcriptional machinery. Beyond their HAT activity, CBP and p300 function as protein scaffolds, interacting with a multitude of transcription factors.

A key functional module within these proteins is the bromodomain, a highly conserved protein-protein interaction domain that specifically recognizes and binds to acetylated lysine residues (KAc). This interaction is crucial for localizing the CBP/p300 complex to specific genomic regions, thereby activating the transcription of target genes, including oncogenes like MYC. In several cancers, such as castration-resistant prostate cancer (CRPC) and multiple myeloma, the transcriptional programs driven by CBP/p300 are hijacked to promote tumor growth and survival. Therefore, inhibiting the CBP/p300 bromodomain with a small molecule offers a compelling therapeutic strategy to disrupt these oncogenic gene expression programs.

The Discovery of PF-CBP1: A Journey from Hit to Lead

The development of PF-CBP1 was a systematic process of medicinal chemistry, beginning with a high-throughput screen (HTS) and progressing through rigorous hit-to-lead optimization.

Initial High-Throughput Screening (HTS)

The initial search for CBP/p300 bromodomain inhibitors began with a high-throughput screen of a large compound library. The primary assay used was a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the binding of the CBP bromodomain to a biotinylated histone H3 peptide acetylated at lysine 27 (H3K27Ac). This screen identified an initial hit compound with a dihydropyridone core. While this initial hit demonstrated binding to the CBP bromodomain, it suffered from modest potency and poor physicochemical properties, necessitating extensive medicinal chemistry optimization.

Structure-Guided Medicinal Chemistry and SAR

The optimization process was heavily guided by X-ray crystallography of the inhibitor candidates bound to the CBP bromodomain. This structural information provided critical insights into the key interactions within the binding pocket, allowing for rational drug design. The structure-activity relationship (SAR) studies focused on modifying several key positions on the dihydropyridone scaffold to improve potency, selectivity, and pharmacokinetic properties.

A significant breakthrough came with the introduction of a trifluoromethyl group, which enhanced the compound's metabolic stability. Further modifications to the solvent-exposed

region of the molecule led to the identification of PF-CBP1, which exhibited a remarkable improvement in potency and a favorable drug-like profile.

In Vitro Characterization of PF-CBP1

A battery of in vitro assays was employed to characterize the potency, selectivity, and mechanism of action of PF-CBP1.

Biochemical Potency and Selectivity

The potency of PF-CBP1 was determined using several biochemical assays, with the results summarized in the table below.

Assay Type	Target	IC50 / Kd
AlphaScreen	CBP Bromodomain	2.1 nM
AlphaScreen	p300 Bromodomain	3.8 nM
Isothermal Titration Calorimetry (ITC)	CBP Bromodomain	15 nM
BROMOScan	Full Bromodomain Panel	High selectivity for CBP/p300

Table 1: Biochemical Potency of PF-CBP1. This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) of PF-CBP1 against the CBP and p300 bromodomains.

The selectivity of PF-CBP1 was assessed using the BROMOScan platform, which screens compounds against a comprehensive panel of human bromodomains. PF-CBP1 demonstrated exceptional selectivity for the CBP and p300 bromodomains over other bromodomain families, including the highly related BRD4.

Cellular Target Engagement

To confirm that PF-CBP1 could effectively engage its target in a cellular context, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay was developed. This assay measures the displacement of a NanoLuc-tagged CBP bromodomain from chromatin in live cells.

Experimental Protocol: NanoBRET Target Engagement Assay

- **Cell Line:** HEK293 cells are transiently co-transfected with plasmids encoding the CBP bromodomain fused to NanoLuc luciferase and HaloTag-Histone H3.3.
- **Compound Treatment:** Transfected cells are plated in a 96-well plate and treated with a serial dilution of PF-CBP1 for 2 hours.
- **Reagent Addition:** The HaloTag NanoBRET 618 Ligand is added, followed by the Nano-Glo Luciferase Assay Substrate.
- **Signal Detection:** The plate is read on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (HaloTag 618) signals.
- **Data Analysis:** The BRET ratio is calculated, and the data is plotted to determine the cellular EC50 value.

PF-CBP1 demonstrated potent cellular target engagement with an EC50 of 28 nM in the NanoBRET assay, confirming its ability to penetrate the cell membrane and bind to the CBP bromodomain.

Downstream Pharmacodynamic Effects

Inhibition of the CBP/p300 bromodomain is expected to downregulate the expression of key oncogenes. To test this, the effect of PF-CBP1 on the expression of MYC was evaluated in the human multiple myeloma cell line, MOLM-16.

Experimental Protocol: Gene Expression Analysis by qPCR

- **Cell Culture and Treatment:** MOLM-16 cells are seeded and treated with varying concentrations of PF-CBP1 for 6 hours.
- **RNA Extraction:** Total RNA is isolated from the cells using a commercially available kit.
- **cDNA Synthesis:** First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

- **Quantitative PCR (qPCR):** The expression of MYC and a housekeeping gene (e.g., GAPDH) is quantified using TaqMan gene expression assays.
- **Data Analysis:** The relative expression of MYC is calculated using the delta-delta Ct method.

Treatment with PF-CBP1 resulted in a dose-dependent decrease in MYC mRNA levels, confirming its ability to modulate the transcription of CBP/p300 target genes.

Preclinical In Vivo Evaluation

The promising in vitro profile of PF-CBP1 prompted its evaluation in preclinical animal models of cancer.

Pharmacokinetics (PK)

The pharmacokinetic properties of PF-CBP1 were assessed in mice. The compound exhibited good oral bioavailability and a half-life sufficient for in vivo efficacy studies. These favorable PK properties were a direct result of the extensive medicinal chemistry optimization to improve metabolic stability.

In Vivo Efficacy in a Multiple Myeloma Xenograft Model

The anti-tumor activity of PF-CBP1 was evaluated in a subcutaneous xenograft model using the MOLM-16 multiple myeloma cell line.

Experimental Protocol: In Vivo Xenograft Study

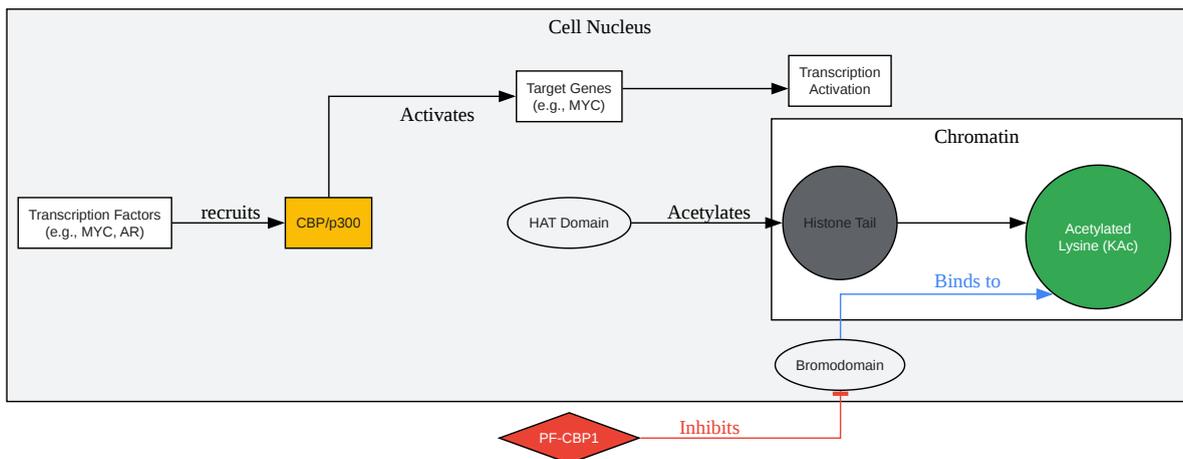
- **Cell Implantation:** Female nude mice are subcutaneously inoculated with MOLM-16 cells.
- **Tumor Growth and Randomization:** When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into vehicle and treatment groups.
- **Dosing:** PF-CBP1 is administered orally once daily at a specified dose.
- **Tumor Measurement:** Tumor volume is measured regularly using calipers.
- **Pharmacodynamic Analysis:** At the end of the study, tumors are harvested for analysis of MYC gene expression to confirm target engagement in vivo.

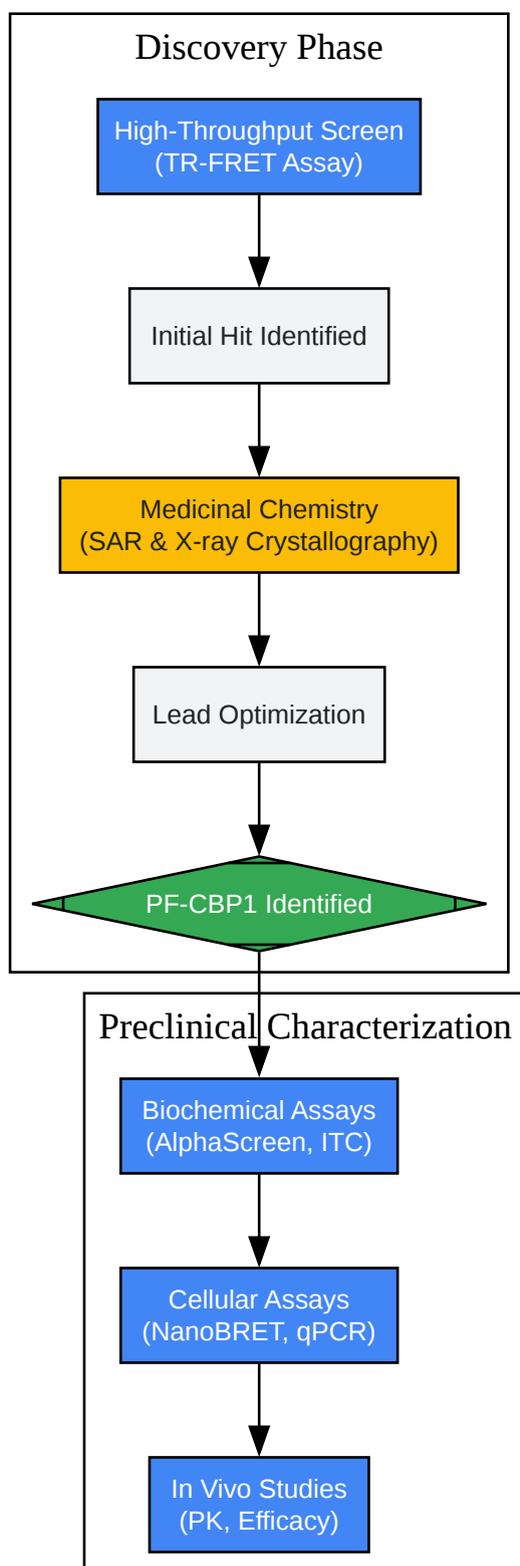
Oral administration of PF-CBP1 resulted in significant tumor growth inhibition in the MOLM-16 xenograft model. This anti-tumor activity was correlated with a reduction in MYC expression in the tumor tissue, providing in vivo evidence of on-target activity.

Signaling Pathway and Experimental Workflow

Diagrams

CBP/p300 Signaling Pathway and Point of Intervention





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Caption: The streamlined discovery and development workflow for PF-CBP1.

Conclusion and Future Directions

PF-CBP1 is a potent, selective, and orally bioavailable small molecule inhibitor of the CBP/p300 bromodomain. Its development was a showcase of modern drug discovery, leveraging structure-based design to transform a modest screening hit into a preclinical candidate. The comprehensive in vitro and in vivo characterization of PF-CBP1 has demonstrated its potential as a therapeutic agent for cancers driven by CBP/p300-dependent gene transcription.

The data presented here provide a strong rationale for the continued investigation of CBP/p300 bromodomain inhibitors in oncology. Future work will likely focus on identifying patient populations most likely to respond to this therapeutic strategy, exploring combination therapies to overcome potential resistance mechanisms, and further refining the therapeutic index of this promising class of inhibitors.

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